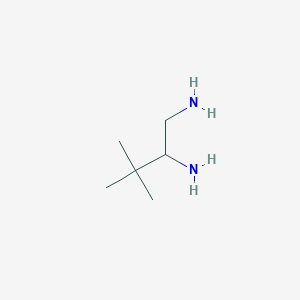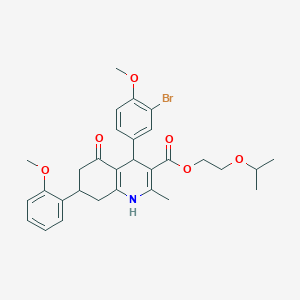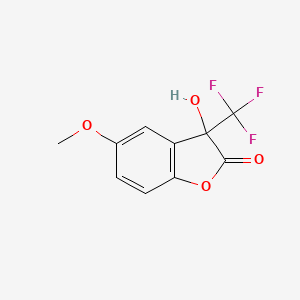![molecular formula C15H14Cl2N10O2S3 B11091194 2-[(7-amino-7,7a-dihydro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11091194.png)
2-[(7-amino-7,7a-dihydro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7-amino-7,7a-dihydro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a unique combination of triazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-amino-7,7a-dihydro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. The process begins with the preparation of the triazole and thiadiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include hydrazine, thiosemicarbazide, and various chlorinating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
Medicine
In medicine, this compound is being investigated for its potential as an anticancer agent due to its ability to interfere with specific cellular processes.
Industry
In industry, this compound can be used in the development of new materials with enhanced thermal stability and other desirable properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiadiazole rings can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Uniqueness
Compared to these similar compounds, 2-[(7-amino-7,7a-dihydro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide features additional functional groups that enhance its reactivity and potential applications. The presence of the dichlorophenyl and thiadiazole moieties provides unique properties that are not found in the other compounds.
Properties
Molecular Formula |
C15H14Cl2N10O2S3 |
|---|---|
Molecular Weight |
533.4 g/mol |
IUPAC Name |
2-[(7-amino-1,7a-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H14Cl2N10O2S3/c16-8-2-1-7(3-9(8)17)20-10(28)5-31-15-25-22-12(32-15)21-11(29)4-30-14-24-23-13-26(18)6-19-27(13)14/h1-3,6,13,23H,4-5,18H2,(H,20,28)(H,21,22,29) |
InChI Key |
MOJOKKYDZNRRHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NN=C(S2)NC(=O)CSC3=NNC4N3N=CN4N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11091123.png)
![8-chloro-4-(cyclohex-3-en-1-yl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B11091132.png)
![N,N'-bis(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11091133.png)



![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11091151.png)
![1H-[1,2,4]Triazole-3-carboxylic acid (5-methoxymethyl-[1,3,4]thiadiazol-2-yl)amide](/img/structure/B11091159.png)
![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-3-(1H-indol-3-yl)propanehydrazide](/img/structure/B11091161.png)

![2-[(4-Methylphenyl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B11091174.png)
![2-{[(1Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B11091175.png)
![methyl (2Z)-3,3,3-trifluoro-2-(4-oxo-4H-[1,3]oxathiolo[4,5-c]chromen-2-ylidene)propanoate](/img/structure/B11091199.png)

